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Compound of Interest

Compound Name:

3-(N-

Nitrosomethylamino)propionaldeh

yde

Cat. No.: B133915 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung von 3-(N-

Nitrosomethylamino)propionaldehyd für die GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

3-(N-Nitrosomethylamino)propionaldehyd (NMPA) ist ein polares N-Nitrosamin, das eine

Aldehyd-Funktionsgruppe enthält. Für eine zuverlässige quantitative Analyse mittels

Gaschromatographie (GC) ist eine Derivatisierung unerlässlich. Die Derivatisierung wandelt

das polare und thermisch labile Aldehyd in ein flüchtigeres und stabileres Derivat um, was die

chromatographische Trennung und Detektion verbessert.[1][2] Die am häufigsten verwendete

Methode für Aldehyde ist die Reaktion mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-

Hydrochlorid (PFBHA), das mit der Carbonylgruppe zu einem stabilen Oxim-Derivat reagiert.[3]

[4][5] Dieses Derivat weist eine hohe Empfindlichkeit gegenüber Elektroneneinfangdetektoren

(ECD) und Massenspektrometrie (MS) auf.

Dieses Dokument beschreibt ein detailliertes Protokoll für die Derivatisierung von NMPA mit

PFBHA für die anschließende GC-MS-Analyse.
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Prinzip der Methode
Die Carbonylgruppe des NMPA reagiert mit PFBHA in einer wässrigen Lösung zu einem

PFBHA-Oxim. Dieses Derivat ist weniger polar, flüchtiger und thermisch stabiler als die

ursprüngliche Aldehydverbindung. Nach der Reaktion wird das Derivat mit einem organischen

Lösungsmittel extrahiert und mittels GC-MS analysiert.

Abbildung 1: Derivatisierungsreaktion von NMPA mit PFBHA.

Quantitative Datenübersicht
Da spezifische quantitative Daten für die NMPA-Derivatisierung begrenzt sind, fasst die

folgende Tabelle repräsentative Leistungsdaten zusammen, die mit der PFBHA-

Derivatisierungsmethode für Aldehyde und allgemeine N-Nitrosamin-Analysen erzielt wurden.

Parameter Analyt(en) Matrix Methode Ergebnis Referenz

Nachweisgre

nze (LOD)

Diverse

Aldehyde
Bier

PFBHA-

Derivatisierun

g, GC-ECD

0.01 - 1

µg/dm³
[4]

Quantifizierun

gsgrenze

(LOQ)

Diverse N-

Nitrosamine

Fleischprodu

kte

GC-

CI/MS/MS

0.3 - 0.4

µg/kg
[6]

Wiederfindun

gsrate

Diverse N-

Nitrosamine

Zigarettenrau

ch

Derivatisierun

g, GC-FPD
83 - 110% [7]

Wiederfindun

gsrate

Diverse N-

Nitrosamine

Schweinefleis

ch (gespikt)

GC-

CI/MS/MS
95 - 110% [6]

Linearität (R²)
N-

Nitrosoproline
Urin

PFBBr-

Derivatisierun

g, GC-MS

> 0.999 [8]

Reproduzierb

arkeit (RSD)

Diverse

Aldehyde
Bier

PFBHA-

Derivatisierun

g, GC-ECD

2.7 - 6.7% [4]
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Experimentelle Protokolle
1. Benötigte Geräte und Reagenzien

Geräte:

Gaschromatograph mit Massenspektrometer (GC-MS)

Vortexmischer

Zentrifuge

Heizblock oder Wasserbad

Analysenwaage

Glasreaktionsgefäße (2-4 mL) mit Schraubverschlüssen

Pipetten und Pipettenspitzen

Spritzen für die GC-Injektion

Reagenzien:

O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA), 98%+ Reinheit

3-(N-Nitrosomethylamino)propionaldehyd (NMPA) als Referenzstandard

Hexan oder Isooctan in Pestizid-Rückstandsqualität

Methanol, HPLC-Qualität

Wasser, deionisiert (Milli-Q oder äquivalent)

Natriumchlorid (NaCl), ACS-Qualität

Salzsäure (HCl) und Natriumhydroxid (NaOH) zur pH-Einstellung

Natriumsulfat, wasserfrei
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2. Vorbereitung der Lösungen

PFBHA-Reagenzlösung (ca. 15 mg/mL): 150 mg PFBHA in 10 mL deionisiertem Wasser

lösen. Diese Lösung sollte frisch zubereitet werden.

NMPA-Stammlösung (100 µg/mL): 10 mg NMPA-Standard genau einwiegen und in einem

100-mL-Messkolben mit Methanol auflösen und auffüllen.

Kalibrierstandards: Arbeitsstandards durch serielle Verdünnung der Stammlösung mit

Methanol/Wasser (50:50, v/v) herstellen, um einen Konzentrationsbereich von z.B. 0.1 ng/mL

bis 100 ng/mL abzudecken.

3. Probenvorbereitung und Derivatisierungsprotokoll

Probenvorbereitung: 1 mL der wässrigen Probe (oder des Kalibrierstandards) in ein

Glasreaktionsgefäß pipettieren.

pH-Einstellung: Den pH-Wert der Probe mit verdünnter HCl auf ca. 4.5 einstellen.

Zugabe des Derivatisierungsreagenz: 100 µL der PFBHA-Reagenzlösung zur Probe geben.

Reaktion: Das Gefäß fest verschließen und gut durchmischen (Vortex). Anschließend für 12

Stunden bei Raumtemperatur oder für 2 Stunden bei 60°C im Heizblock inkubieren, um die

Reaktion abzuschließen.[4]

Abkühlung: Die Probe auf Raumtemperatur abkühlen lassen.

Extraktion: 1 mL Hexan (oder Isooctan) in das Reaktionsgefäß geben. Eine Spatelspitze

NaCl hinzufügen, um die Phasentrennung zu verbessern.

Das Gefäß für 2 Minuten kräftig vortexen.

Phasentrennung: Bei 3000 x g für 5 Minuten zentrifugieren, um die organische und wässrige

Phase zu trennen.

Probenentnahme: Die obere organische Phase (Hexan) vorsichtig in ein GC-Vial überführen.

Eine kleine Menge wasserfreies Natriumsulfat kann zugegeben werden, um restliches

Wasser zu entfernen.
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Analyse: 1-2 µL des Extrakts in das GC-MS-System injizieren.

Abbildung 2: Workflow für die Derivatisierung und Analyse von NMPA.

4. Empfohlene GC-MS-Parameter

GC-System: Agilent 7890B oder äquivalent

MS-System: Agilent 5977A MSD oder äquivalent

Säule: DB-5ms (30 m x 0.25 mm ID, 0.25 µm Film) oder äquivalente unpolare Säule

Trägergas: Helium, konstante Flussrate 1.2 mL/min

Injektor: Splitless-Modus, Temperatur: 250°C

Ofenprogramm:

Starttemperatur: 70°C, Haltezeit 2 Minuten

Heizrate: 10°C/min bis 280°C

Haltezeit: 5 Minuten bei 280°C

MS-Parameter:

Ionenquelle: Elektronenstoßionisation (EI), 70 eV

Temperatur der Ionenquelle: 230°C

Quadrupol-Temperatur: 150°C

Akquisitionsmodus: Scan (m/z 50-500) oder Selected Ion Monitoring (SIM) für höhere

Empfindlichkeit.

Schlussfolgerung

Die Derivatisierung von 3-(N-Nitrosomethylamino)propionaldehyd mit PFBHA ist eine robuste

und effektive Methode, um diesen Analyten für die GC-MS-Analyse vorzubereiten. Das
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vorgestellte Protokoll, basierend auf etablierten Methoden für Aldehyde, ermöglicht eine

zuverlässige Quantifizierung durch die Bildung eines stabilen und flüchtigen Oxim-Derivats.

Dies ist entscheidend für die genaue Analyse von NMPA in verschiedenen Forschungs- und

Entwicklungskontexten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GC Technischer Tipp [discover.phenomenex.com]

2. diverdi.colostate.edu [diverdi.colostate.edu]

3. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine
derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-
pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. GC/CI-MS/MS method for the identification and quantification of volatile N-nitrosamines in
meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Selective determination of volatile N-nitrosamines by derivatization with diethyl
chlorothiophosphate and gas chromatography with flame photometric detection - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in
human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Derivatization of 3-(N-
Nitrosomethylamino)propionaldehyde for GC analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b133915#derivatization-of-3-n-
nitrosomethylamino-propionaldehyde-for-gc-analysis]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b133915?utm_src=pdf-custom-synthesis
https://discover.phenomenex.com/0121-gc-technical-tip-de?elqTrackId=f6c3c16e005e4d1d9408c2ac8fa17cb3&elqaid=1473&elqat=2&elqak=8AF58E415B3B0CDDB83354A16C75D308B83E728C69C82D75C34BC66ECF6F6315CCE1
https://diverdi.colostate.edu/C442/references/analysis/derivitization/gc%20derivatization%20methods.pdf
https://pubmed.ncbi.nlm.nih.gov/11820270/
https://pubmed.ncbi.nlm.nih.gov/11820270/
https://pubmed.ncbi.nlm.nih.gov/18966071/
https://pubmed.ncbi.nlm.nih.gov/18966071/
https://www.researchgate.net/figure/Reaction-of-Aldehydes-with-PFBOA_fig1_8536011
https://pubmed.ncbi.nlm.nih.gov/23993567/
https://pubmed.ncbi.nlm.nih.gov/23993567/
https://pubmed.ncbi.nlm.nih.gov/8819824/
https://pubmed.ncbi.nlm.nih.gov/8819824/
https://pubmed.ncbi.nlm.nih.gov/8819824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2755231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2755231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2755231/
https://www.benchchem.com/product/b133915#derivatization-of-3-n-nitrosomethylamino-propionaldehyde-for-gc-analysis
https://www.benchchem.com/product/b133915#derivatization-of-3-n-nitrosomethylamino-propionaldehyde-for-gc-analysis
https://www.benchchem.com/product/b133915#derivatization-of-3-n-nitrosomethylamino-propionaldehyde-for-gc-analysis
https://www.benchchem.com/product/b133915#derivatization-of-3-n-nitrosomethylamino-propionaldehyde-for-gc-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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